molecular formula C17H16ClN5OS B11001370 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B11001370
M. Wt: 373.9 g/mol
InChI Key: FZCQTHQTTFTFPN-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring:

  • A benzamide backbone substituted at the 3-position with a 5-methyltetrazole ring.
  • A sulfanyl ethyl side chain linked to a 4-chlorophenyl group.

The compound’s structural characterization likely employs crystallographic techniques supported by programs such as SHELX, widely used for small-molecule refinement and structure determination . Its design integrates pharmacophoric elements: the tetrazole (a carboxylic acid bioisostere) enhances metabolic stability, while the sulfanyl and chlorophenyl groups influence electronic and steric properties.

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H16ClN5OS/c1-12-20-21-22-23(12)15-4-2-3-13(11-15)17(24)19-9-10-25-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,24)

InChI Key

FZCQTHQTTFTFPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the 4-chlorophenyl sulfanyl ethyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like sodium hydroxide.

    Synthesis of the 5-methyl-1H-tetrazol-1-yl intermediate: This can be achieved by reacting 5-methyl-1H-tetrazole with a suitable activating agent, such as phosphorus oxychloride.

    Coupling of intermediates: The final step involves coupling the 4-chlorophenyl sulfanyl ethyl intermediate with the 5-methyl-1H-tetrazol-1-yl intermediate in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues from Published Data

Key structural analogs and their distinguishing features are summarized below:

Compound Name Benzamide Backbone Sulfur Group Heterocycle Chlorophenyl Group Key Differences vs. Target Reference
Target Compound Yes Sulfanyl ethyl 5-Methyltetrazole Yes Reference structure
2-Chloro-N-[2-({2-[(4-chlorophenyl)sulfonyl]ethyl}sulfanyl)phenyl]benzamide Yes Sulfonyl ethyl None Yes Sulfonyl (vs. sulfanyl); lacks heterocycle
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Yes None 1,2,3-Triazole No Triazole (vs. tetrazole); no sulfur chain
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide No (sulfonamide) Thiadiazine Isoxazole No Sulfonamide backbone; thiadiazine core

Key Comparative Insights

Heterocyclic Moieties
  • Tetrazole vs. Triazole : The target’s tetrazole ring (pKa ~4.9) is more acidic than triazoles (pKa ~8–10), enhancing solubility in physiological conditions . This property is critical for bioavailability and target binding.
Sulfur-Containing Groups
  • Sulfanyl (C-S-C) vs. Sulfonyl (SO₂) : Sulfonyl groups are stronger electron-withdrawing groups, reducing electron density on the benzamide ring compared to sulfanyl. This difference may impact binding affinity or metabolic stability .

Biological Activity

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H16ClN5SC_{15}H_{16}ClN_{5}S, featuring a chlorophenyl group, a sulfanyl linkage, and a tetrazole moiety. The presence of these functional groups suggests multiple avenues for biological interaction.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the chlorophenyl and sulfanyl groups have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak

2. Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in various studies. For example, similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia, suggesting a neuroprotective role in conditions like Parkinson's disease .

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies show that it can act as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of Alzheimer's disease treatment .

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseModerate

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:

  • NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB signaling pathway, reducing inflammation and promoting cell survival under stress conditions .
  • Reactive Oxygen Species (ROS) : The compound may modulate ROS levels, contributing to its protective effects against oxidative stress.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Neuroprotection : In a study on neuroinflammation models, compounds with similar structures significantly reduced neuroinflammatory markers and improved behavioral outcomes in animal models of Parkinson's disease .
  • Antimicrobial Testing : A series of synthesized derivatives were tested against various pathogens, revealing promising results that support further development as antimicrobial agents .

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